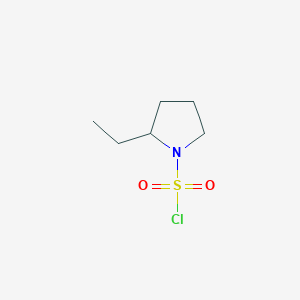![molecular formula C12H13FOS B13240668 3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13240668.png)
3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one is an organic compound characterized by the presence of a fluorophenyl group attached to a sulfanyl group, which is further connected to a cyclopentanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one typically involves the reaction of 2-fluorothiophenol with 2-methylcyclopentanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Applications De Recherche Scientifique
3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to target proteins, while the sulfanyl group may participate in redox reactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2-Fluorophenyl)sulfanyl]methyl-1-benzofuran-2-carboxylic acid
- 3-[(2-Fluorophenyl)sulfanyl]-1-methylpyrazin-2-one
Uniqueness
3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one is unique due to its specific combination of a fluorophenyl group, a sulfanyl group, and a cyclopentanone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H13FOS |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)sulfanyl-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C12H13FOS/c1-8-10(14)6-7-11(8)15-12-5-3-2-4-9(12)13/h2-5,8,11H,6-7H2,1H3 |
Clé InChI |
HNVDZOSVYMZDGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCC1=O)SC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


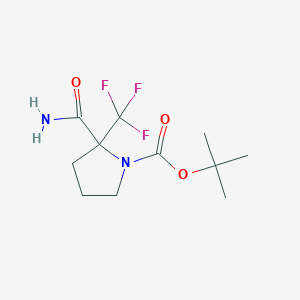
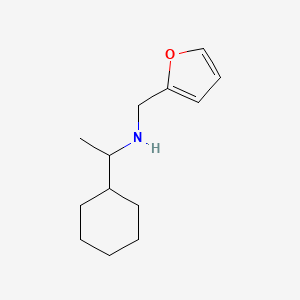
![7-Oxabicyclo[2.2.1]heptane-2-carbohydrazide hydrochloride](/img/structure/B13240602.png)
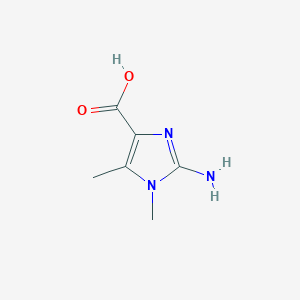
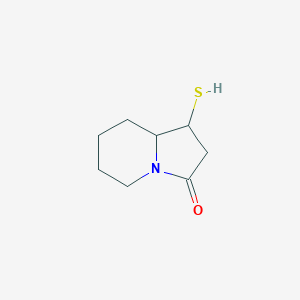
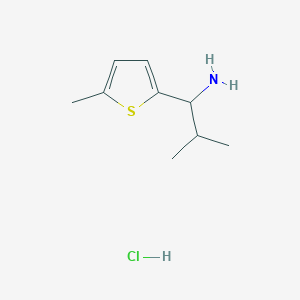
![3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole](/img/structure/B13240633.png)
![4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B13240646.png)
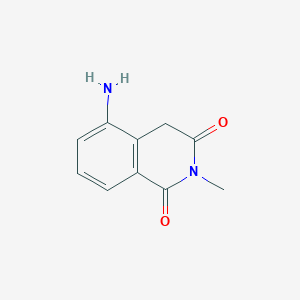

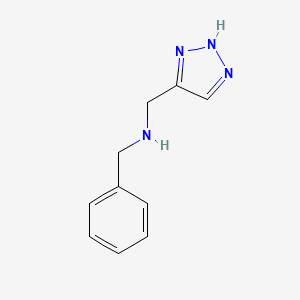
![[2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13240664.png)
![([1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine](/img/structure/B13240665.png)
